PeriplocosideN

説明

PeriplocosideN (PSN) is a compound that has not been explicitly detailed in the provided papers. However, the papers do discuss various periplocosides, which are a group of pregnane glycosides isolated from the root bark of Periploca sepium Bunge. These compounds have been studied for their potential therapeutic and insecticidal properties. For instance, Periplocoside A (PSA) has been shown to prevent concanavalin A-induced hepatitis in mice by inhibiting inflammatory cytokine production by Natural killer T (NKT) cells . Another compound, Periplocoside NW (PSNW), has demonstrated potent stomach toxicity against certain insect pests and binds to the midgut cells of sensitive larvae, leading to the destruction of microvilli and other cellular structures . The isolation of binding proteins for periplocosides from the midgut of insects suggests potential targets for these compounds .

Synthesis Analysis

The synthesis of periplocosides is not directly addressed in the provided papers. However, the papers do mention the isolation of various periplocosides from the root bark of Periploca sepium Bunge, which implies that these compounds are extracted from natural sources rather than being chemically synthesized in a laboratory setting .

Molecular Structure Analysis

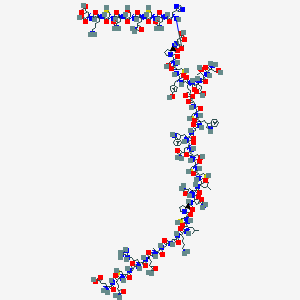

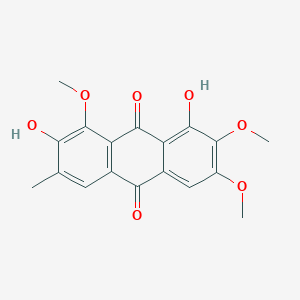

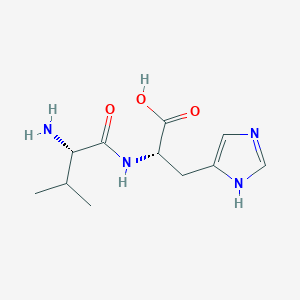

Periplocosides are characterized by a pregnane glycoside skeleton. Specific structural details, such as the presence of a peroxy function in the sugar moieties or a spiroorthoester group, have been elucidated through extensive spectroscopic analysis, including NMR and mass spectrometry . These structural features are critical for the biological activity of the compounds.

Chemical Reactions Analysis

The chemical reactions involving periplocosides are not extensively discussed in the provided papers. However, the immunosuppressive activity of certain periplocosides suggests that they may interact with cellular components, potentially through chemical reactions with proteins or other macromolecules within the cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of periplocosides are not detailed in the provided papers. However, the papers do indicate that these compounds have biological activities that are likely influenced by their physical and chemical properties. For example, the insecticidal activity of PSNW is related to its ability to bind to and disrupt the midgut cells of certain insect larvae .

Relevant Case Studies

Several case studies are mentioned in the papers, highlighting the biological effects of periplocosides. For example, PSA was shown to ameliorate liver injury in a mouse model of hepatitis . PSNW was found to cause stomach toxicity in the larvae of Mythimna separata, a pest insect, by binding to and disrupting midgut cells . Additionally, the immunosuppressive activities of various periplocosides have been evaluated in vitro, with some compounds showing significant inhibitory effects on the proliferation of T and B lymphocytes .

科学的研究の応用

Chemical Composition and Metabolism

- Periplocae Cortex, containing PeriplocosideN, is used for autoimmune diseases like rheumatoid arthritis. Its metabolites in vivo are explored through ultra-performance liquid chromatography and mass spectrometry, uncovering various constituents including C21 steroidal glycosides and cardiac glycosides (Li et al., 2020).

Interaction with Biological Transporters

- Periplocin, related to PeriplocosideN, impacts the absorption and biliary excretion through P-glycoprotein and organic anion-transporting polypeptides. This influences its bioavailability and suggests potential drug interactions (Liang et al., 2014).

Synthesis and Structure

- Periploside A, another related compound, has been synthesized in a complex process. Its unique structure includes a seven-membered formyl acetal bridged orthoester motif, which contributes to its immunosuppressive activities (Zhang et al., 2015).

Biological Interactions in Insects

- Periplocosides affect the digestive system of insects. Studies on Periplocoside E identify binding proteins in the midgut of insect larvae, aiding in understanding its insecticidal mechanism (Feng et al., 2016).

Cancer Therapy Potential

- Periplogenin, structurally similar to PeriplocosideN, shows potential in tumor treatment. Its conjugation with octreotide targets tumor cells, reducing systemic toxicity and enhancing therapeutic effectiveness (Zhang et al., 2016).

Cardiac and Endothelial Cell Effects

- Periplocin's effects on mouse cardiac microvascular endothelial cells indicate potential benefits for heart disease treatment, with gene expression profiling shedding light on its mechanism of action (Wang et al., 2010).

Insecticidal Activity

- Periplocoside NW shows stomach toxicity against certain insects, binding to midgut cells and disrupting their structure, which is crucial for developing insecticides (Feng et al., 2014).

Immunomodulatory Effects

- Periplocoside A inhibits IL-17 production and affects Th17 cell differentiation, offering insights into treatments for autoimmune diseases like experimental autoimmune encephalomyelitis (Zhang et al., 2009).

Protein Interaction and Mode of Action

- Comparative proteomic analysis of Periplocoside P's effects on insect larvae suggests mechanisms of insecticidal activity and potential targets for pest control (Feng et al., 2017).

Tissue Distribution in Animals

- Studying periplocin's tissue distribution in rats after administration helps understand its pharmacokinetics and potential therapeutic applications (Liu et al., 2018).

特性

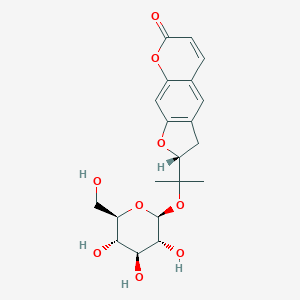

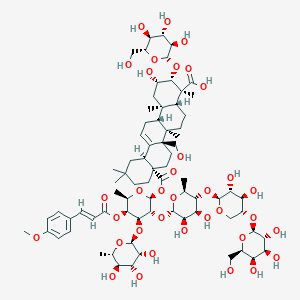

IUPAC Name |

(2R,3S,4R,6S)-6-[(1S)-1-[(3S,8R,9S,10R,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethoxy]-2-methyloxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O6/c1-15-24(30)22(29)14-23(32-15)33-16(2)27(31)12-9-21-19-6-5-17-13-18(28)7-10-25(17,3)20(19)8-11-26(21,27)4/h5,15-16,18-24,28-31H,6-14H2,1-4H3/t15-,16+,18+,19-,20+,21+,22-,23+,24-,25+,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSVACYEBUOKAY-NOQMFQFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC(C)C2(CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H](C)[C@]2(CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Periplocoside N | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。